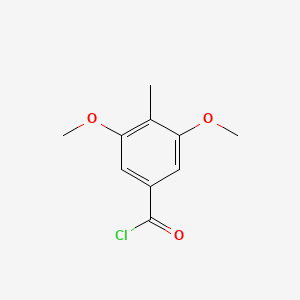

3,5-Dimethoxy-4-methylbenzoyl chloride

Description

BenchChem offers high-quality 3,5-Dimethoxy-4-methylbenzoyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Dimethoxy-4-methylbenzoyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3,5-dimethoxy-4-methylbenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO3/c1-6-8(13-2)4-7(10(11)12)5-9(6)14-3/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOQDXNMVZFRKAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1OC)C(=O)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70627006 | |

| Record name | 3,5-Dimethoxy-4-methylbenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70627006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34523-76-7 | |

| Record name | 3,5-Dimethoxy-4-methylbenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70627006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3,5-Dimethoxy-4-methylbenzoyl chloride chemical properties

An In-depth Technical Guide to 3,5-Dimethoxy-4-methylbenzoyl Chloride: Properties, Synthesis, and Applications

Foreword: A Senior Application Scientist's Perspective

In the landscape of modern organic synthesis, particularly within the demanding arenas of pharmaceutical and materials science, the selection of the right building block is paramount. It is a decision that dictates not only the efficiency of a synthetic route but also the very properties of the final molecule. 3,5-Dimethoxy-4-methylbenzoyl chloride is one such reagent—a nuanced and powerful tool for the discerning chemist. Its utility lies in the strategic placement of its functional groups: a highly reactive acyl chloride for covalent bond formation, and a decorated aromatic ring whose methoxy and methyl substituents offer electronic and steric influence.

This guide is structured to move beyond a simple recitation of facts. It aims to provide a causal understanding of this reagent's behavior. We will explore not just how to use it, but why it reacts the way it does, why certain precautions are non-negotiable, and how its unique structure can be leveraged to build molecular complexity. The protocols described herein are designed as self-validating systems, emphasizing the rigorous exclusion of moisture—the primary antagonist in any acyl chloride chemistry—to ensure reproducibility and high yields. By grounding our discussion in established chemical principles and citing authoritative sources, this document serves as a reliable technical resource for researchers, scientists, and drug development professionals seeking to master the application of 3,5-Dimethoxy-4-methylbenzoyl chloride.

Core Physicochemical & Structural Data

3,5-Dimethoxy-4-methylbenzoyl chloride is a substituted aromatic acyl chloride. The central phenyl ring is functionalized with two electron-donating methoxy groups and one weakly electron-donating methyl group, in addition to the highly reactive benzoyl chloride moiety.

| Property | Value | Source(s) |

| CAS Number | 34523-76-7 | [1][2][3][4] |

| Molecular Formula | C₁₀H₁₁ClO₃ | [1][2][5] |

| Molecular Weight | 214.65 g/mol | [1][3][5] |

| Appearance | Colorless or pale yellow liquid/solid | [5] |

| Boiling Point | 260-261 °C | [5] |

| Density | 1.227 g/mL | [5] |

| Solubility | Soluble in organic solvents (ethers, alcohols, ketones) | [5] |

Synthesis Pathway: From Carboxylic Acid to Acyl Chloride

The most direct and common method for preparing 3,5-Dimethoxy-4-methylbenzoyl chloride is through the chlorination of its corresponding carboxylic acid, 3,5-dimethoxy-4-methylbenzoic acid. Thionyl chloride (SOCl₂) is the preferred reagent for this transformation due to its efficacy and the convenient gaseous nature of its byproducts (SO₂ and HCl), which simplifies purification.

The causality behind this choice is rooted in the mechanism. Thionyl chloride converts the hydroxyl group of the carboxylic acid into an excellent leaving group, facilitating nucleophilic attack by the chloride ion to form the acyl chloride. The reaction is often catalyzed by a few drops of N,N-dimethylformamide (DMF), which first reacts with thionyl chloride to form a Vilsmeier-type intermediate, a more potent acylating agent that accelerates the conversion.

Workflow for Synthesis

Caption: Synthesis workflow for 3,5-Dimethoxy-4-methylbenzoyl chloride.

Detailed Experimental Protocol

This protocol is a representative example based on analogous preparations of benzoyl chlorides.[6][7][8]

-

System Preparation: All glassware must be rigorously dried in an oven (e.g., at 120°C overnight) and assembled hot under a stream of dry nitrogen or argon to ensure an anhydrous environment.

-

Charging the Reactor: To a three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser (with a gas outlet connected to a scrubber), and a dropping funnel, add 3,5-dimethoxy-4-methylbenzoic acid (1.0 eq.).

-

Solvent and Catalyst Addition: Add a suitable anhydrous solvent, such as toluene or tetrahydrofuran (THF), to create a suspension.[6][9] Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 2-3 drops).[6][8]

-

Reagent Addition: While stirring, add thionyl chloride (SOCl₂) (typically 1.5-2.0 eq.) dropwise from the dropping funnel at a controlled rate. The reaction may be mildly exothermic.

-

Reaction: Heat the mixture to a moderate temperature (e.g., 50-90°C) and stir for 2-4 hours.[6][8] The reaction progress can be monitored by the cessation of gas evolution (SO₂ and HCl).

-

Purification: After cooling the reaction mixture to room temperature, carefully remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The crude product, an oil or solid, can often be used directly or further purified by vacuum distillation.[5]

Reactivity Profile and Mechanistic Insights

The chemical behavior of 3,5-Dimethoxy-4-methylbenzoyl chloride is dominated by the high electrophilicity of its carbonyl carbon, making it a potent acylating agent.

A. Nucleophilic Acyl Substitution: The Primary Reactive Pathway

This compound readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles (Nu-H), including alcohols (to form esters) and amines (to form amides). The reaction proceeds via a tetrahedral intermediate, followed by the elimination of the chloride ion, which is an excellent leaving group. The HCl byproduct is typically scavenged by a non-nucleophilic base like triethylamine or pyridine.

Caption: General mechanism for Nucleophilic Acyl Substitution.

B. Electronic Effects of Ring Substituents

Compared to unsubstituted benzoyl chloride, the reactivity of 3,5-Dimethoxy-4-methylbenzoyl chloride is slightly attenuated. This is a direct consequence of the electronic effects of the ring substituents. The two methoxy groups are powerful electron-donating groups (EDGs) via resonance, increasing the electron density on the aromatic ring and, to a lesser extent, on the carbonyl carbon.[10] This increased electron density slightly reduces the carbon's electrophilicity, making it less susceptible to nucleophilic attack. The methyl group also contributes a weak electron-donating inductive effect. As a result, reactions may require slightly longer times or more forcing conditions to achieve yields comparable to those with benzoyl chloride.[10]

C. Hydrolysis: The Critical Side Reaction

The paramount consideration when handling any acyl chloride is its sensitivity to water. 3,5-Dimethoxy-4-methylbenzoyl chloride reacts rapidly with moisture—even atmospheric humidity—to hydrolyze back to the inactive 3,5-dimethoxy-4-methylbenzoic acid.[11][12] This reaction consumes the reagent and complicates product purification. Therefore, all experiments must be conducted under strictly anhydrous conditions.

Caption: Hydrolysis pathway of 3,5-Dimethoxy-4-methylbenzoyl chloride.

Applications in Synthetic Chemistry

The primary role of 3,5-Dimethoxy-4-methylbenzoyl chloride is as a synthetic intermediate to introduce the 3,5-dimethoxy-4-methylbenzoyl moiety into target molecules. This structural motif is valuable in medicinal chemistry and drug development.[5]

-

Pharmaceutical Synthesis: It serves as a key building block for preparing complex organic compounds, including esters and amides, which are prevalent in active pharmaceutical ingredients (APIs).[5][13] The substituted phenyl ring can be a crucial part of a pharmacophore, influencing binding affinity, solubility, and metabolic stability.

-

Friedel-Crafts Acylation: It can be used in Friedel-Crafts reactions with other aromatic compounds in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form diaryl ketones.[14][15] This provides a direct method for C-C bond formation.

-

Derivatization: Its reactivity makes it suitable for derivatizing alcohols and amines for analytical purposes, such as enhancing detectability in chromatography.

Safety, Handling, and Storage

As a reactive acyl chloride, this compound presents significant hazards that demand strict adherence to safety protocols.

Hazard Profile

-

Corrosivity: Causes severe skin burns and eye damage.[16][17] Contact with tissue leads to rapid hydrolysis, generating hydrochloric acid.

-

Respiratory Irritation: Vapors are irritating to the respiratory tract.[5]

-

Reactivity with Water: Reacts with water, including moisture in the air, to produce corrosive hydrogen chloride gas.[16][18]

Handling and Personal Protective Equipment (PPE)

-

Ventilation: All manipulations must be performed in a certified chemical fume hood to avoid inhalation of vapors.[5][19]

-

Personal Protective Equipment: Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles in combination with a face shield.[16][19]

-

Inert Atmosphere: For reactions, handle the reagent under an inert atmosphere (nitrogen or argon) to prevent degradation from atmospheric moisture.[16]

Storage Protocol

-

Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for corrosive materials.[5][16]

-

Incompatibilities: Keep away from water, strong bases, strong oxidizing agents, and alcohols.[5][16][18]

-

Inert Gas Blanket: For long-term storage, it is advisable to store the container under a blanket of inert gas.[16]

References

- 3,5-Dimethoxy-4-methylbenzoyl chloride. Amerigo Scientific. [URL: https://www.amerigoscientific.com/3-5-dimethoxy-4-methylbenzoyl-chloride-275150.html]

- 3,5-Dimethoxy-4-methylbenzoyl chloride salt. ChemBK. [URL: https://www.chembk.com/en/chem/Benzoyl%20chloride,%203,5-dimethoxy-4-methyl-]

- 3,5-Dimethoxy-4-methylbenzoyl chloride | CAS:34523-76-7. Ark Pharma Scientific Limited. [URL: https://www.arkpharminc.com/3-5-dimethoxy-4-methylbenzoyl-chloride-cas-34523-76-7]

- 4-Methylbenzoyl chloride. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/413215]

- 3,5-diMethoxy-4-Methyl-Benzoyl chloride | 34523-76-7. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB62508846.htm]

- Synthesis of 3,5-dimethoxybenzoyl chloride. PrepChem.com. [URL: https://www.prepchem.com/synthesis-of-3-5-dimethoxybenzoyl-chloride]

- SAFETY DATA SHEET - 3,4-Dimethoxybenzoyl chloride. Thermo Fisher Scientific. [URL: https://www.fishersci.com/msds?productName=AC114940050]

- Process for the methyl-4-(dimethylamino)-3,5-dimethoxybenzoate. Google Patents. [URL: https://patents.google.

- SAFETY DATA SHEET - Benzoyl chloride, 3,5-dimethyl-. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/b12695]

- A Comparative Analysis of Acylating Agents: 3,4,5-Trimethoxybenzoyl Chloride vs. Benzoyl Chloride. Benchchem. [URL: https://www.benchchem.com/blog/a-comparative-analysis-of-acylating-agents-345-trimethoxybenzoyl-chloride-vs-benzoyl-chloride/]

- Synthesis routes of 3,4-Dimethoxybenzoyl chloride. Benchchem. [URL: https://www.benchchem.com/synthesis-route/B144117]

- 3,5-DIMETHOXYBENZOYL CHLORIDE synthesis. ChemicalBook. [URL: https://www.chemicalbook.

- 4-METHOXYBENZOYL CHLORIDE. CAMEO Chemicals - NOAA. [URL: https://cameochemicals.noaa.gov/chemical/2729]

- 3,5-Dimethoxybenzoyl chloride 97%. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/161713]

- 3,5-Dimethylbenzoyl chloride Safety Data Sheet. Synquest Labs. [URL: https://www.synquestlabs.com/sites/default/files/sds/2716-5X1.pdf]

- Electronic Supplementary Information. The Royal Society of Chemistry. [URL: https://www.rsc.

- SAFETY DATA SHEET - 4-Methoxybenzyl Chloride. TCI Chemicals. [URL: https://www.tcichemicals.com/assets/sds/M0676_EN.pdf]

- 3,5-DIMETHOXYBENZOYL CHLORIDE(17213-57-9) 1H NMR spectrum. ChemicalBook. [URL: https://www.chemicalbook.com/Spectrum_17213-57-9_1HNMR.htm]

- 4-Methylbenzoyl Chloride | C8H7ClO | CID 13405. PubChem - NIH. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/13405]

- 3,5-Dimethoxybenzoyl chloride | C9H9ClO3 | CID 87003. PubChem - NIH. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/87003]

- The preparation method of 3,4- dimethoxy-benzoyl chlorides. Google Patents. [URL: https://patents.google.

- Process for manufacturing 4-hydroxy-3,5-dimethoxy benzoic acid from 3,4,5-trimethoxybenzoic acid. Google Patents. [URL: https://patents.google.

- A Comparative Guide to Acylating Agents: The Profile of 3,4,5-Trimethoxybenzoyl Chloride. Benchchem. [URL: https://www.benchchem.com/blog/a-comparative-guide-to-acylating-agents-the-profile-of-345-trimethoxybenzoyl-chloride/]

- 4-Methylbenzoyl chloride 874-60-2 wiki. Guidechem. [URL: https://www.guidechem.com/wiki/4-methylbenzoyl-chloride-874-60-2.html]

- An Efficient Synthesis of 3,5-Dimethoxy-2,4-Difluorobenzoic Acid. ResearchGate. [URL: https://www.researchgate.net/publication/316656738_An_Efficient_Synthesis_of_35-Dimethoxy-24-Difluorobenzoic_Acid]

- 3,5-Dimethylbenzoyl Chloride | C9H9ClO | CID 81088. PubChem - NIH. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/81088]

- The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. Srini Chem. [URL: https://www.srinichem.

- Preventing hydrolysis of 3,4,5-Trimethoxybenzoyl chloride during reaction. Benchchem. [URL: https://www.benchchem.com/blog/preventing-hydrolysis-of-345-trimethoxybenzoyl-chloride-during-reaction/]

- Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite. Frontiers. [URL: https://www.frontiersin.org/articles/10.3389/fchem.2021.637517/full]

- 3,4-Dimethoxy-5-methylbenzoyl chloride | C10H11ClO3 | CID 89276586. PubChem - NIH. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/89276586]

- from p-toluic acid to 3-Meo-4-methyl-amphetamine. The Hive Methods Discourse. [URL: https://www.erowid.org/archive/rhodium/chemistry/mmai.html]

- 3-Methylbenzoyl chloride SDS, 1711-06-4 Safety Data Sheets. ECHEMI. [URL: https://www.echemi.com/msds/3-methylbenzoyl-chloride-cas1711-06-4.html]

- Minimizing hydrolysis of 3-Hydroxy-4-methoxybenzoyl chloride during derivatization. Benchchem. [URL: https://www.benchchem.

- 4-Methoxybenzoyl chloride-100-07-2. Shree Ganesh Remedies Limited. [URL: https://www.ganeshremedies.com/product/4-methoxybenzoyl-chloride/]

- Friedel-Crafts Reactions. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Reactions/Aromatic_Substitution_Reactions/Friedel-Crafts_Reactions]

- Benzoyl chloride, 4-methyl-. NIST WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C874602&Mask=200]

- Friedel Crafts Alkylation and Acylation Reaction Mechanism. YouTube. [URL: https://www.youtube.

- Methyl ester hydrolysis. ChemSpider Synthetic Pages. [URL: http://cssp.cloud.vhp.rsc.org/article/cssp/004/00/0000441]

- Which benzoyl chloride undergoes hydrolysis faster in water?. Reddit. [URL: https://www.reddit.com/r/AdvancedOrganic/comments/1d9k23b/which_benzoyl_chloride_undergoes_hydrolysis/]

- Polymers from sugars and CS2: synthesis and ring- opening polymerisation of sulfur-containing monomers derived from of ᴅ-xylose- and 2-deoxy-ᴅ- ribose - Supporting Information. The Royal Society of Chemistry. [URL: https://www.rsc.

Sources

- 1. 3,5-Dimethoxy-4-methylbenzoyl chloride - Amerigo Scientific [amerigoscientific.com]

- 2. 3,5-Dimethoxy-4-methylbenzoyl chloride | CAS:34523-76-7 | Ark Pharma Scientific Limited [arkpharmtech.com]

- 3. 4-Methylbenzoyl chloride | Sigma-Aldrich [sigmaaldrich.com]

- 4. 3,5-diMethoxy-4-Methyl-Benzoyl chloride | 34523-76-7 [chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. prepchem.com [prepchem.com]

- 7. benchchem.com [benchchem.com]

- 8. 3,5-DIMETHOXYBENZOYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 9. CN108794328A - The preparation method of 3,4- dimethoxy-benzoyl chlorides - Google Patents [patents.google.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. srinichem.com [srinichem.com]

- 14. Frontiers | Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite [frontiersin.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. fishersci.com [fishersci.com]

- 17. 3,5-Dimethoxybenzoyl chloride | C9H9ClO3 | CID 87003 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. 4-METHOXYBENZOYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 19. synquestlabs.com [synquestlabs.com]

An In-depth Technical Guide to 3,5-Dimethoxy-4-methylbenzoyl chloride for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,5-Dimethoxy-4-methylbenzoyl chloride (CAS Number: 34523-76-7), a versatile reagent in organic synthesis. This document delves into its chemical properties, synthesis, reactivity profile, and applications, with a particular focus on its relevance to drug discovery and development. Detailed experimental protocols, safety precautions, and spectroscopic data are included to equip researchers and scientists with the practical knowledge required for its effective and safe utilization.

Introduction

3,5-Dimethoxy-4-methylbenzoyl chloride is a substituted aromatic acyl chloride, a class of compounds renowned for their utility as reactive intermediates in the synthesis of a wide array of more complex molecules. The presence of two electron-donating methoxy groups and a methyl group on the benzene ring significantly influences the reactivity of the acyl chloride moiety, making it a valuable building block for introducing the 3,5-dimethoxy-4-methylbenzoyl group into various molecular scaffolds. This guide aims to serve as a detailed resource for professionals in the pharmaceutical and chemical research sectors, providing both theoretical insights and practical guidance.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a reagent is paramount for its proper handling, storage, and application in chemical synthesis.

| Property | Value | Reference |

| CAS Number | 34523-76-7 | [1] |

| Molecular Formula | C₁₀H₁₁ClO₃ | [2] |

| Molecular Weight | 214.65 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid or solid | [2] |

| Boiling Point | 260-261 °C | [2] |

| Solubility | Soluble in organic solvents such as ethers, alcohols, and ketones. | [2] |

Synthesis and Manufacturing

The primary route to 3,5-Dimethoxy-4-methylbenzoyl chloride involves the chlorination of its corresponding carboxylic acid, 3,5-Dimethoxy-4-methylbenzoic acid.

Synthesis of the Precursor: 3,5-Dimethoxy-4-methylbenzoic acid

A generalized synthetic approach could involve the methylation of a suitable precursor, such as 4-hydroxy-3,5-dimethoxybenzoic acid (syringic acid), to introduce the methyl group at the 4-position.

Conceptual Workflow for Precursor Synthesis:

Caption: Conceptual workflow for the synthesis of the precursor acid.

Conversion to 3,5-Dimethoxy-4-methylbenzoyl chloride

The conversion of the carboxylic acid to the acyl chloride is a standard transformation in organic synthesis, most commonly achieved using thionyl chloride (SOCl₂).[2]

Experimental Protocol:

A detailed protocol for a similar compound, 3,5-dimethoxybenzoyl chloride, provides a reliable template for this synthesis.[6]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3,5-Dimethoxy-4-methylbenzoic acid in an inert solvent such as toluene.

-

Catalyst Addition: Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Reagent Addition: While stirring, add thionyl chloride dropwise to the suspension. An exothermic reaction with the evolution of gas (HCl and SO₂) is expected.

-

Reaction: Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete, which can be monitored by techniques such as thin-layer chromatography (TLC).

-

Workup: After cooling to room temperature, carefully remove the excess thionyl chloride and solvent under reduced pressure. The crude 3,5-Dimethoxy-4-methylbenzoyl chloride can be purified by distillation or used directly in subsequent reactions.

Reaction Mechanism:

Caption: Simplified mechanism for the conversion of a carboxylic acid to an acyl chloride using thionyl chloride.

Reactivity Profile

The reactivity of 3,5-Dimethoxy-4-methylbenzoyl chloride is primarily governed by the electrophilicity of the carbonyl carbon. The two methoxy groups at the meta positions and the methyl group at the para position are electron-donating groups. These substituents increase the electron density on the aromatic ring and, through resonance and inductive effects, slightly reduce the electrophilicity of the carbonyl carbon compared to unsubstituted benzoyl chloride. This modulation of reactivity can be advantageous in controlling the rate of reaction and selectivity in complex syntheses.

The primary reactions of 3,5-Dimethoxy-4-methylbenzoyl chloride are nucleophilic acyl substitutions, where the chloride ion is displaced by a nucleophile.

General Reactivity Scheme:

Caption: Common nucleophilic acyl substitution reactions.

This controlled reactivity makes it a valuable reagent for the synthesis of esters and amides, which are common functional groups in active pharmaceutical ingredients (APIs).

Applications in Drug Discovery and Development

While specific examples of the use of 3,5-Dimethoxy-4-methylbenzoyl chloride in the synthesis of marketed drugs are not prevalent in the readily available literature, its structural motifs are present in numerous bioactive molecules. The trimethoxyphenyl group, for instance, is a key component of the antibacterial drug Trimethoprim.[1][7] Analogs of such drugs are frequently synthesized to explore structure-activity relationships, and 3,5-Dimethoxy-4-methylbenzoyl chloride represents a key starting material for such investigations.

The 3,5-dimethoxy-4-methylbenzoyl moiety can be found in compounds investigated as:

-

Antimicrobial Agents: The trimethoxyphenyl group is a known pharmacophore in antimicrobial agents, and this acyl chloride can be used to introduce this moiety into new molecular scaffolds to develop novel antibiotics.[8]

-

Kinase Inhibitors: Substituted aromatic compounds are fundamental components of many kinase inhibitors used in oncology. The specific substitution pattern of this reagent can be utilized in the design of new inhibitors targeting various protein kinases.[9][10][11]

Hypothetical Synthetic Application in Medicinal Chemistry:

A researcher could utilize 3,5-Dimethoxy-4-methylbenzoyl chloride to synthesize a library of amides for screening as potential kinase inhibitors.

-

Reaction: 3,5-Dimethoxy-4-methylbenzoyl chloride is reacted with a diverse set of primary or secondary amines containing other pharmacophoric features.

-

Purification: The resulting amides are purified using techniques like column chromatography or preparative HPLC.

-

Screening: The synthesized compounds are then screened in biological assays to determine their inhibitory activity against a panel of protein kinases.

Spectroscopic Characterization

Accurate characterization of reagents and products is essential for scientific integrity. The following is a summary of expected spectroscopic data for 3,5-Dimethoxy-4-methylbenzoyl chloride.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, and the methyl protons. Based on data for the closely related 3,5-dimethoxybenzoyl chloride, the following approximate chemical shifts can be predicted.[12]

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic-H | ~7.1 | Singlet |

| Methoxy (OCH₃) | ~3.8 | Singlet |

| Methyl (CH₃) | ~2.1-2.3 | Singlet |

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on all the unique carbon environments in the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | ~168-172 |

| Aromatic C-O | ~158-162 |

| Aromatic C-H | ~105-110 |

| Aromatic C-C=O | ~135-140 |

| Aromatic C-CH₃ | ~120-125 |

| Methoxy (OCH₃) | ~55-57 |

| Methyl (CH₃) | ~15-20 |

Note: These are predicted values and may vary depending on the solvent and experimental conditions.[13][14][15]

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.[16][17][18][19]

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C=O (acyl chloride) | 1750-1800 | Strong |

| C-O (aromatic ether) | 1200-1300 and 1000-1100 | Strong |

| C=C (aromatic) | 1400-1600 | Medium |

| C-H (aromatic) | 3000-3100 | Medium |

| C-H (aliphatic) | 2850-3000 | Medium |

The NIST WebBook provides a reference gas-phase IR spectrum for 3,5-dimethoxybenzoyl chloride, which can serve as a useful comparison.[20]

Mass Spectrometry (MS)

In mass spectrometry, 3,5-Dimethoxy-4-methylbenzoyl chloride will exhibit a molecular ion peak and characteristic fragmentation patterns.[21][22][23][24]

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 214) and an isotope peak for ³⁷Cl (m/z = 216) in an approximate 3:1 ratio.

-

Major Fragments:

-

Loss of Cl• (m/z = 179)

-

Loss of •CHO (m/z = 185)

-

Formation of the acylium ion [M-Cl]⁺ (m/z = 179)

-

Safety and Handling

3,5-Dimethoxy-4-methylbenzoyl chloride is a reactive and corrosive compound and must be handled with appropriate safety precautions.[2]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat. All handling should be performed in a well-ventilated fume hood.

-

Incompatibilities: It reacts violently with water, releasing corrosive hydrogen chloride gas. It is also incompatible with strong bases, alcohols, and oxidizing agents.

-

Storage: Store in a cool, dry, and well-ventilated area, away from incompatible substances. The container should be tightly sealed to prevent contact with moisture.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

3,5-Dimethoxy-4-methylbenzoyl chloride is a valuable and versatile chemical intermediate with significant potential in organic synthesis, particularly in the fields of medicinal chemistry and drug discovery. Its unique substitution pattern provides a means to introduce the 3,5-dimethoxy-4-methylbenzoyl moiety, a structural feature present in various bioactive compounds. This guide has provided a comprehensive overview of its properties, synthesis, reactivity, and potential applications, along with essential safety and characterization data. It is our hope that this document will serve as a valuable resource for researchers and scientists, enabling them to confidently and effectively utilize this compound in their research and development endeavors.

References

[2] ChemBK. (2024, April 9). 3,5-Dimethoxy-4-methylbenzoyl chloride salt - Introduction. Retrieved from ChemBK.com [8] Benchchem. (2025). Synthesis of Novel Antimicrobial Agents from 3,4,5-Trimethoxybenzoyl Chloride: Application Notes and Protocols. Retrieved from Benchchem.com [25] The Royal Society of Chemistry. (2013). Supporting Information: Direct N-Cyclopropylation of Secondary Acyclic Amides Promoted by Copper. Retrieved from rsc.org [4] Google Patents. (n.d.). CN105732374A - Method for synthesizing methyl 3,4,5-trimethoxybenzoate by using one-step method. Retrieved from patents.google.com AWS. (n.d.). Infrared Absorption Spectroscopy. Retrieved from s3-us-west-2.amazonaws.com [21] Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from chem.libretexts.org [17] Unknown Source. (n.d.). Infrared Absorption Spectroscopy. [5] Austrian Journal of Technical and Natural Sciences. (2024, September 28). SYNTHESIS OF METHYL ESTERS OF GALLIC ACID AND ITS DERIVATIVES. [12] ChemicalBook. (n.d.). 3,5-DIMETHOXYBENZOYL CHLORIDE(17213-57-9) 1H NMR spectrum. Retrieved from chemicalbook.com [9] ACS Publications. (2021, October 8). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis | Journal of Medicinal Chemistry. Retrieved from pubs.acs.org [3] Wikipedia. (n.d.). Syringic acid. Retrieved from en.wikipedia.org [26] Google Patents. (n.d.). CN105732375A - Method for synthesizing methyl 3,4,5-trimethoxybenzoate from gallic acid. Retrieved from patents.google.com [27] Patsnap. (n.d.). Method for synthesizing methyl 3,4,5-trimethoxybenzoate from gallic acid - Eureka. Retrieved from patsnap.com [28] The Royal Society of Chemistry. (n.d.). Table of Contents. Retrieved from rsc.org [7] NIH. (n.d.). Trimethoprim: An Old Antibacterial Drug as a Template to Search for New Targets. Synthesis, Biological Activity and Molecular Modeling Study of Novel Trimethoprim Analogs. Retrieved from ncbi.nlm.nih.gov [29] ResearchGate. (n.d.). 1 H-Chemical Shifts and Selected 1 H, 1 H-Coupling Constants. Retrieved from researchgate.net [30] ChemicalBook. (n.d.). 3,4-DIMETHOXYBENZOYL CHLORIDE(3535-37-3) 13C NMR spectrum. Retrieved from chemicalbook.com [31] ChemicalBook. (n.d.). 3-Methoxy-4-methylbenzoic acid synthesis. Retrieved from chemicalbook.com [1] Amerigo Scientific. (n.d.). 3,5-Dimethoxy-4-methylbenzoyl chloride. Retrieved from amerigoscientific.com [6] PrepChem.com. (n.d.). Synthesis of 3,5-dimethoxybenzoyl chloride. Retrieved from prepchem.com [22] Benchchem. (2025). A Comparative Guide to the Mass Spectrometry Fragmentation of 3-Hydroxy-4-methoxybenzoyl Chloride and Related Derivatives. Retrieved from benchchem.com eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from egyankosh.ac.in [18] Unknown Source. (n.d.). Table of Characteristic IR Absorptions. [32] KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved from kgroup.org Sigma-Aldrich. (n.d.). 3,5-Dimethoxybenzoyl chloride 97. Retrieved from sigmaaldrich.com [33] Cayman Chemical. (n.d.). Syringic Acid. Retrieved from caymanchem.com [13] Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from chem.libretexts.org [14] Unknown Source. (n.d.). C NMR Spectroscopy. [23] Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from chemguide.co.uk [34] AWS. (2021, June 10). Synthesis and Comparison of Three Novel β-Lactam Antibiotics using Diphenyl acetyl Chloride and 3,4,5 Trimethoxybenzoyl Chlorid. [20] NIST. (n.d.). 3,5-Dimethoxybenzoyl chloride - NIST WebBook. Retrieved from webbook.nist.gov Unknown Source. (n.d.). Interpretation of mass spectra. [15] Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from oregonstate.edu Merck. (n.d.). Syringic acid - 3,5-Dimethoxy-4-hydroxybenzoic acid. Retrieved from sigmaaldrich.com [35] ChemicalBook. (n.d.). 3,5-DIMETHOXYBENZOYL CHLORIDE synthesis. Retrieved from chemicalbook.com [19] Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from chem.niu.edu [36] Google Patents. (n.d.). Chemical synthesis method of 3,4,5-trimethoxy benzoyl chloride. Retrieved from patents.google.com [10] PubMed. (n.d.). Synthesis and c-Met kinase inhibition of 3,5-disubstituted and 3,5,7-trisubstituted quinolines: identification of 3-(4-acetylpiperazin-1-yl). Retrieved from pubmed.ncbi.nlm.nih.gov [37] University of Wisconsin - Madison. (2020, February 14). NMR Spectroscopy :: Hans Reich NMR Collection - Content - Organic Chemistry Data. Retrieved from organicchemistrydata.org [38] Google Patents. (n.d.). CN108794328A - The preparation method of 3,4- dimethoxy-benzoyl chlorides. Retrieved from patents.google.com [11] PubMed Central. (2023, February 22). Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. Retrieved from ncbi.nlm.nih.gov [39] Google Patents. (n.d.). CN109851492A - The synthetic method of 3,5- dimethyl benzoyl chlorides. Retrieved from patents.google.com

Sources

- 1. A New Route to Diethyl 3,4,5-Trimethoxybenzylmalonate, a Trimethoprim Intermediate -Journal of the Korean Chemical Society | 학회 [koreascience.kr]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Syringic acid - Wikipedia [en.wikipedia.org]

- 4. CN105732374A - Method for synthesizing methyl 3,4,5-trimethoxybenzoate by using one-step method - Google Patents [patents.google.com]

- 5. ppublishing.org [ppublishing.org]

- 6. prepchem.com [prepchem.com]

- 7. Trimethoprim: An Old Antibacterial Drug as a Template to Search for New Targets. Synthesis, Biological Activity and Molecular Modeling Study of Novel Trimethoprim Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Synthesis and c-Met kinase inhibition of 3,5-disubstituted and 3,5,7-trisubstituted quinolines: identification of 3-(4-acetylpiperazin-1-yl)-5-(3-nitrobenzylamino)-7- (trifluoromethyl)quinoline as a novel anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 3,5-DIMETHOXYBENZOYL CHLORIDE(17213-57-9) 1H NMR spectrum [chemicalbook.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. che.hw.ac.uk [che.hw.ac.uk]

- 15. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 16. ucanapplym.s3.ap-south-1.amazonaws.com [ucanapplym.s3.ap-south-1.amazonaws.com]

- 17. www1.udel.edu [www1.udel.edu]

- 18. uanlch.vscht.cz [uanlch.vscht.cz]

- 19. eng.uc.edu [eng.uc.edu]

- 20. 3,5-Dimethoxybenzoyl chloride [webbook.nist.gov]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. chemguide.co.uk [chemguide.co.uk]

- 24. uni-saarland.de [uni-saarland.de]

- 25. rsc.org [rsc.org]

- 26. CN105732375A - Method for synthesizing methyl 3,4,5-trimethoxybenzoate from gallic acid - Google Patents [patents.google.com]

- 27. Method for synthesizing methyl 3,4,5-trimethoxybenzoate from gallic acid - Eureka | Patsnap [eureka.patsnap.com]

- 28. rsc.org [rsc.org]

- 29. researchgate.net [researchgate.net]

- 30. 3,4-DIMETHOXYBENZOYL CHLORIDE(3535-37-3) 13C NMR spectrum [chemicalbook.com]

- 31. 3-Methoxy-4-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 32. kgroup.du.edu [kgroup.du.edu]

- 33. caymanchem.com [caymanchem.com]

- 34. terra-docs.s3.us-east-2.amazonaws.com [terra-docs.s3.us-east-2.amazonaws.com]

- 35. 3,5-DIMETHOXYBENZOYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 36. CN102531888A - Chemical synthesis method of 3,4,5-trimethoxy benzoyl chloride - Google Patents [patents.google.com]

- 37. organicchemistrydata.org [organicchemistrydata.org]

- 38. CN108794328A - The preparation method of 3,4- dimethoxy-benzoyl chlorides - Google Patents [patents.google.com]

- 39. CN109851492A - The synthetic method of 3,5- dimethyl benzoyl chlorides - Google Patents [patents.google.com]

3,5-Dimethoxy-4-methylbenzoyl chloride molecular weight

An In-depth Technical Guide to 3,5-Dimethoxy-4-methylbenzoyl Chloride

Executive Summary

This technical guide provides a comprehensive overview of 3,5-Dimethoxy-4-methylbenzoyl chloride (DMBS), a specialized acyl chloride of significant interest to researchers and professionals in organic synthesis and drug development. This document delineates its core chemical and physical properties, provides a detailed, field-tested protocol for its synthesis, explores its primary reactivity and applications, and outlines critical safety and handling procedures. The objective is to equip scientists with the necessary technical knowledge to effectively and safely utilize this versatile reagent in a laboratory setting.

Introduction

3,5-Dimethoxy-4-methylbenzoyl chloride, with CAS Number 34523-76-7, is an aromatic acyl chloride characterized by a benzene ring substituted with two methoxy groups, a methyl group, and a reactive acyl chloride functional group.[1][2] Like other acyl chlorides, its utility stems from the high electrophilicity of the carbonyl carbon, making it an excellent acylating agent. This reactivity is fundamental to its application in forming stable amide and ester linkages, which are ubiquitous in active pharmaceutical ingredients (APIs). The specific substitution pattern on the aromatic ring can impart unique steric and electronic properties to target molecules, influencing their biological activity, solubility, and metabolic stability. This guide serves as a senior-level resource for understanding and implementing DMBS in synthetic workflows.

Chemical and Physical Properties

A thorough understanding of a reagent's properties is foundational to its successful application. DMBS is typically a colorless to pale yellow liquid with a pungent odor characteristic of acyl chlorides.[1] Quantitative data for DMBS is summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₁ClO₃ | [1][2] |

| Molecular Weight | 214.65 g/mol | [2] |

| CAS Number | 34523-76-7 | [1][2] |

| Appearance | Colorless or light yellow liquid | [1] |

| Boiling Point | 260-261 °C | [1] |

| Density | 1.227 g/mL | [1] |

| Solubility | Soluble in common organic solvents (ethers, ketones) | [1] |

Synthesis of 3,5-Dimethoxy-4-methylbenzoyl Chloride

The most prevalent and efficient method for preparing DMBS is through the chlorination of its corresponding carboxylic acid, 3,5-dimethoxy-4-methylbenzoic acid. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation.

Rationale of Synthetic Protocol

The selection of thionyl chloride is strategic. Its reaction with the carboxylic acid produces the desired acyl chloride along with sulfur dioxide (SO₂) and hydrogen chloride (HCl) gas. As these byproducts are gaseous, they are easily removed from the reaction mixture, driving the equilibrium towards the product and simplifying purification—a principle of Le Châtelier. A catalytic amount of N,N-dimethylformamide (DMF) is often employed to accelerate the reaction. DMF reacts with thionyl chloride to form the Vilsmeier reagent, [(CH₃)₂N=CHCl]Cl, which is a more potent catalytic species for this conversion. Toluene is a suitable solvent as it is relatively inert and has a boiling point that allows for effective heating of the reaction.

Experimental Workflow Diagram

Caption: Workflow for synthesizing DMBS from its carboxylic acid precursor.

Step-by-Step Laboratory Protocol

Adapted from authoritative synthesis procedures.[3]

-

Reactor Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, suspend 3,5-dimethoxy-4-methylbenzoic acid (1 equivalent) in dry toluene (approx. 4 mL per gram of acid).

-

Catalyst Addition: Add two drops of N,N-dimethylformamide (DMF) to the suspension.

-

Initial Heating: Begin stirring and gently heat the mixture to 50°C.

-

Reagent Addition: Add thionyl chloride (SOCl₂) (approx. 1.5-2 equivalents) dropwise from the addition funnel over a period of 10-15 minutes. Caution: This reaction is exothermic and evolves HCl and SO₂ gas. Perform in a well-ventilated fume hood.

-

Reaction Completion: After the addition is complete, heat the reaction mixture to 90°C. Vigorous gas evolution will be observed. Maintain this temperature and continue stirring for 2 hours to ensure the reaction goes to completion.

-

Solvent Removal: Cool the reaction mixture to room temperature. Remove the toluene and excess thionyl chloride by rotary evaporation.

-

Azeotropic Removal: To ensure complete removal of residual SOCl₂, add a small amount of fresh dry toluene and concentrate the mixture again by rotary evaporation.

-

Final Product: The resulting oily residue is dried under high vacuum for 15-30 minutes to yield the final product, 3,5-Dimethoxy-4-methylbenzoyl chloride, which can be used directly for subsequent reactions.

Key Reactions and Applications

The primary utility of DMBS is as a potent acylating agent for introducing the 3,5-dimethoxy-4-methylbenzoyl moiety into a molecule. This is a cornerstone reaction in the synthesis of fine chemicals and pharmaceutical intermediates.[1][4]

Acylation of Nucleophiles

DMBS reacts readily with nucleophiles such as alcohols (R-OH) and amines (R-NH₂) to form esters and amides, respectively. These reactions are typically carried out in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) to neutralize the HCl byproduct generated.

Caption: General acylation reaction using DMBS with nucleophiles.

Role in Drug Development

While specific drug synthesis pathways involving DMBS are often proprietary, its structural analogues are key intermediates in pharmaceuticals.[5][6] Benzoyl chlorides are used to synthesize anti-cancer agents, anti-inflammatory drugs, and local anesthetics.[4][6] The 3,5-dimethoxy-4-methylbenzoyl group can be strategically incorporated into a lead compound to:

-

Modify Lipophilicity: The methoxy and methyl groups can fine-tune the molecule's solubility and ability to cross cell membranes.

-

Introduce Metabolic Blocks: The methyl group can sterically hinder enzymatic degradation at that position, potentially increasing the drug's half-life.

-

Establish Key Binding Interactions: The oxygen atoms of the methoxy groups can act as hydrogen bond acceptors, facilitating binding to a biological target.

Safety, Handling, and Storage

DMBS is a corrosive and moisture-sensitive compound that requires careful handling.[7][8] Adherence to safety protocols is mandatory to prevent injury and maintain reagent integrity.

-

Hazards: Causes severe skin burns and eye damage.[7][8] Inhalation may cause respiratory irritation.[7] Reacts with water, potentially violently, to release corrosive HCl gas.

-

Personal Protective Equipment (PPE): Always use in a certified chemical fume hood. Wear chemical-resistant gloves (e.g., nitrile), splash-proof safety goggles, a face shield, and a lab coat.[1][9]

-

Handling: Handle under an inert atmosphere (e.g., nitrogen or argon) to protect from moisture.[7] Avoid contact with skin, eyes, and clothing.[9] Do not breathe vapors.[9] Keep away from incompatible materials such as strong bases, oxidizing agents, and water.[4][7]

-

Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated area designated for corrosive materials.[7][8] Storing under an inert gas is highly recommended to prolong shelf life.[8]

Conclusion

3,5-Dimethoxy-4-methylbenzoyl chloride is a valuable and highly reactive chemical intermediate. Its utility in creating robust ester and amide bonds makes it a significant tool for medicinal chemists and organic synthesis professionals. By understanding its properties, synthesis, and reactivity, and by adhering strictly to the outlined safety protocols, researchers can effectively leverage this compound to advance complex synthetic projects in drug discovery and materials science.

References

-

3,5-Dimethoxy-4-methylbenzoyl chloride salt - ChemBK. (2024-04-09). Available at: [Link]

-

3,5-Dimethoxy-4-methylbenzoyl chloride - Amerigo Scientific. Available at: [Link]

-

Synthesis of 3,5-dimethoxybenzoyl chloride - PrepChem.com. Available at: [Link]

-

3,5-Dimethoxybenzoyl chloride | C9H9ClO3 | CID 87003 - PubChem. Available at: [Link]

-

Unlock Synthesis Potential: The Role of 3,4,5-Trimethoxybenzoyl Chloride. Available at: [Link]

-

Para Toluoyl Chloride (4-Methyl Benzoyl Chloride) at Attractive Prices - High Purity Medicine Grade Exporter. Available at: [Link]

-

What are the applications of M-Toluoyl Chloride? - Blog - Evergreensino Chemical Co., Ltd. (2025-09-22). Available at: [Link]

- CN106349121A - Preparation method of 3,5-dichlorobenzoyl chloride - Google Patents.

Sources

- 1. chembk.com [chembk.com]

- 2. 3,5-Dimethoxy-4-methylbenzoyl chloride - Amerigo Scientific [amerigoscientific.com]

- 3. prepchem.com [prepchem.com]

- 4. 4-Methoxybenzoyl chloride-100-07-2 [ganeshremedies.com]

- 5. Para Toluoyl Chloride (4-Methyl Benzoyl Chloride) at Attractive Prices - High Purity Medicine Grade Exporter [kaivalchem.com]

- 6. What are the applications of M-Toluoyl Chloride? - Blog - Evergreensino [evergreensinochem.com]

- 7. fishersci.com [fishersci.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. synquestlabs.com [synquestlabs.com]

The Alchemist's Reagent: An In-depth Technical Guide to the Reactivity Profile of 3,5-Dimethoxy-4-methylbenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the intricate tapestry of organic synthesis, certain reagents distinguish themselves not by sheer force, but by a nuanced reactivity that allows for the precise construction of complex molecular architectures. 3,5-Dimethoxy-4-methylbenzoyl chloride is one such reagent. Its unique electronic and steric profile, a direct consequence of the methoxy and methyl substituents on the aromatic ring, renders it an invaluable tool in the synthetic chemist's arsenal, particularly in the realm of pharmaceutical development. This guide provides a comprehensive exploration of its reactivity, grounded in mechanistic principles and supported by practical, field-proven protocols.

I. Core Reactivity Principles: An Electronically Rich Acylating Agent

At its heart, 3,5-dimethoxy-4-methylbenzoyl chloride is an acylating agent, participating in nucleophilic acyl substitution reactions. The reactivity of the carbonyl carbon is modulated by the substituents on the benzene ring. The two methoxy groups at the meta positions are electron-donating through resonance, which increases the electron density on the carbonyl carbon, thereby slightly reducing its electrophilicity compared to unsubstituted benzoyl chloride.[1][2] This tempered reactivity can be advantageous, leading to greater selectivity in complex syntheses. The methyl group at the para position also contributes a weak electron-donating inductive effect.

This electronic enrichment makes 3,5-dimethoxy-4-methylbenzoyl chloride a versatile building block for introducing the 3,5-dimethoxy-4-methylbenzoyl moiety, a structural motif found in various biologically active compounds.[3]

II. Synthesis of 3,5-Dimethoxy-4-methylbenzoyl Chloride

The most common and efficient laboratory-scale synthesis of 3,5-dimethoxy-4-methylbenzoyl chloride involves the reaction of 3,5-dimethoxy-4-methylbenzoic acid with a chlorinating agent, typically thionyl chloride (SOCl₂).[3] The use of a catalytic amount of N,N-dimethylformamide (DMF) is often employed to facilitate the reaction.

Detailed Experimental Protocol: Synthesis of 3,5-Dimethoxy-4-methylbenzoyl Chloride

Materials:

-

3,5-dimethoxy-4-methylbenzoic acid

-

Thionyl chloride (SOCl₂)

-

N,N-dimethylformamide (DMF), catalytic amount

-

Anhydrous toluene

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Heating mantle

-

Gas trap (for HCl and SO₂ byproducts)

Procedure:

-

In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser connected to a gas trap, suspend 3,5-dimethoxy-4-methylbenzoic acid (1 equivalent) in anhydrous toluene.

-

Add a catalytic amount of DMF (e.g., 2-3 drops).

-

While stirring, slowly add thionyl chloride (1.2-1.5 equivalents) to the suspension at room temperature.

-

Heat the reaction mixture to reflux (approximately 90-110°C) and maintain for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess toluene and unreacted thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude 3,5-dimethoxy-4-methylbenzoyl chloride is often of sufficient purity for subsequent reactions. If necessary, high-vacuum distillation can be employed for further purification.[3]

III. Key Reactions and Mechanistic Insights

The utility of 3,5-dimethoxy-4-methylbenzoyl chloride is demonstrated through its participation in a variety of fundamental organic transformations.

A. Friedel-Crafts Acylation: Building Carbon-Carbon Bonds

Friedel-Crafts acylation is a cornerstone of aromatic chemistry, enabling the formation of aryl ketones.[4] In this reaction, 3,5-dimethoxy-4-methylbenzoyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to introduce the acyl group onto the aromatic ring.[4][5]

The electron-donating methoxy groups on the benzoyl chloride can influence the choice of catalyst and reaction conditions. Milder Lewis acids may be employed to avoid potential side reactions like demethylation of the methoxy groups, which can occur with strong Lewis acids like AlCl₃ under harsh conditions.[6]

Mechanism of Friedel-Crafts Acylation:

The reaction proceeds via the formation of a highly electrophilic acylium ion, which then undergoes electrophilic aromatic substitution with the substrate.[7][8]

Caption: Simplified mechanism of amide formation.

Detailed Experimental Protocol: Synthesis of an N-Aryl Amide

Materials:

-

3,5-dimethoxy-4-methylbenzoyl chloride

-

Substituted aniline

-

Triethylamine (Et₃N) or Pyridine

-

Anhydrous dichloromethane (DCM)

-

Separatory funnel

-

Magnetic stirrer

Procedure:

-

Dissolve the substituted aniline (1 equivalent) and triethylamine (1.1 equivalents) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0°C in an ice bath.

-

In a separate flask, dissolve 3,5-dimethoxy-4-methylbenzoyl chloride (1 equivalent) in anhydrous DCM.

-

Add the acyl chloride solution dropwise to the stirred amine solution at 0°C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amide.

-

Purify the crude product by recrystallization or column chromatography.

Quantitative Data for Amide Formation:

| Amine | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Aniline | Et₃N | Cyrene | Room Temp | <0.1 | Good | [9] |

| Benzylamine | Et₃N | Cyrene | Room Temp | <0.1 | >80 | [9] |

| Pyrrolidine | Et₃N | Cyrene | 0 to Room Temp | 1 | ~75 | [9] |

C. Esterification: Accessing a Versatile Functional Group

Esterification of alcohols with 3,5-dimethoxy-4-methylbenzoyl chloride is a straightforward method for preparing the corresponding esters. This reaction is often performed under Schotten-Baumann conditions, using a base like pyridine or triethylamine to scavenge the HCl produced. [10]The reactivity of the alcohol generally follows the order: primary > secondary > tertiary, with sterically hindered alcohols requiring more forcing conditions. [10][11] Mechanism of Esterification:

Similar to amide formation, this reaction proceeds through a nucleophilic acyl substitution mechanism, with the alcohol serving as the nucleophile.

Quantitative Data for Esterification:

| Alcohol | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Primary Alcohols | Pyridine/Et₃N | DCM | 0 to Room Temp | 1-3 | High | [10][12] |

| Secondary Alcohols | Pyridine/Et₃N | DCM | Room Temp | 2-6 | Moderate to High | [10][12] |

| Tertiary Alcohols | DMAP/Base | Various | Elevated | 12-24 | Variable | [10][11] |

IV. Stability and Handling

3,5-Dimethoxy-4-methylbenzoyl chloride is a corrosive and moisture-sensitive compound. [3]It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. It is an irritant and can cause burns to the skin, eyes, and respiratory tract. [3] Store the reagent in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place. Avoid contact with water, alcohols, strong bases, and oxidizing agents. [3]

V. Applications in Drug Development

The 3,5-dimethoxy-4-methylbenzoyl moiety is a key structural feature in a number of pharmacologically active molecules. A prominent example is its relation to the trimethoxybenzyl group found in the antibacterial drug Trimethoprim . [1][7][13]Trimethoprim is a potent inhibitor of dihydrofolate reductase, an enzyme essential for bacterial DNA synthesis. [13]While many syntheses of Trimethoprim start from 3,4,5-trimethoxybenzaldehyde, the structural similarity highlights the importance of this substitution pattern in medicinal chemistry. [1][7][13][14] The ability to readily form amides and esters makes 3,5-dimethoxy-4-methylbenzoyl chloride a valuable building block for generating libraries of compounds for drug discovery screening. Its derivatives have been investigated for various therapeutic applications, including as anticancer agents. [15][16]

VI. Spectroscopic Characterization

While specific experimental data for 3,5-dimethoxy-4-methylbenzoyl chloride is not widely published, its spectroscopic features can be predicted based on its structure and data from closely related analogues like 3,5-dimethoxybenzoyl chloride. [14]

-

¹H NMR: Expected signals would include singlets for the two equivalent methoxy groups (~3.8 ppm) and the methyl group (~2.2 ppm), and a singlet for the two equivalent aromatic protons.

-

¹³C NMR: Characteristic signals would be observed for the carbonyl carbon (~168 ppm), the aromatic carbons attached to the methoxy groups (~160 ppm), the aromatic carbon attached to the acyl group, the other aromatic carbons, the methoxy carbons (~56 ppm), and the methyl carbon.

-

IR Spectroscopy: A strong absorption band characteristic of the C=O stretch of the acyl chloride would be expected around 1750-1780 cm⁻¹.

VII. Conclusion

3,5-Dimethoxy-4-methylbenzoyl chloride is a nuanced and powerful reagent for the synthetic chemist. Its electronically tuned reactivity allows for selective acylations, providing access to a wide range of amides, esters, and ketones. Its importance as a building block in the synthesis of complex molecules, particularly in the field of drug discovery, is well-established. A thorough understanding of its reactivity profile, coupled with the application of robust experimental protocols, will continue to enable the development of novel and impactful chemical entities.

References

- A Comparative Guide to the Reactivity of Substituted Benzoyl Chlorides in Acylation Reactions. Benchchem. Accessed January 17, 2026.

- Trimethoprim synthesis. ChemicalBook. Accessed January 17, 2026.

- A Comparative Analysis of Reactivity: 3-Ethylbenzoyl Chloride vs. Benzoyl Chloride. Benchchem. Accessed January 17, 2026.

- Trimethoprim. Basicmedical Key. Published August 27, 2016.

- Process for the preparation of trimethoprim and novel intermediates for use therein.

- Synthesis of Trimethoprim | Medicinal Chemistry | By Rishabh Sir | RCOP. YouTube. Published January 10, 2026.

- Effect of Substituents on the Kinetics of the Oxidation of Benzyl Chloride Using Acid-Dichrom

- Synthesis and Importance of Trimethoprim - Organic Chemistry in Industry. YouTube. Published February 22, 2021.

- 3,5-Dimethoxy-4-methylbenzoyl chloride salt. ChemBK. Accessed January 17, 2026.

- Supporting Information. ScienceOpen. Accessed January 17, 2026.

- Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media. PMC - NIH. Published July 28, 2011.

- Solved 4.2 The rates of reaction of substituted benzoyl | Chegg.com. Published May 5, 2016.

- 13 Friedel-Crafts Acyl

- Friedel-Crafts Acylation of Anisole. Course Hero. Published October 4, 2006.

- 3,5-DIMETHOXYBENZOYL CHLORIDE(17213-57-9) 1H NMR spectrum. ChemicalBook. Accessed January 17, 2026.

- Understanding the Role of 3-Methylbenzoyl Chloride in Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.

- Friedel–Crafts acylation of substituted anisole. Chemistry Stack Exchange. Published August 3, 2021.

- Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. YouTube. Published October 20, 2020.

- A Synthesis of 1-Alkyl-3,5-dimethoxybenzenes.

- Supporting Information: Direct N-Cyclopropylation of Secondary Acyclic Amides Promoted by Copper. The Royal Society of Chemistry.

- Catalyzed Friedel–Crafts acylation reaction of anisole with benzoyl chloride … ResearchG

- Application Note: Laboratory Protocol for the Synthesis of Methyl 3-hydroxy-4,5-dimethoxybenzo

- 3,4-DIMETHOXYBENZOYL CHLORIDE(3535-37-3) 13C NMR spectrum. ChemicalBook. Accessed January 17, 2026.

- Methyl 3,5-dimethoxybenzoate synthesis. ChemicalBook. Accessed January 17, 2026.

- VI. 1H and 13C NMR Spectra. The Royal Society of Chemistry.

- US4908470A - Process for the methyl-4-(dimethylamino)-3,5-dimethoxybenzoate.

- Synthesis of 4-Methylbenzoate(2ʹ,4ʹ,6ʹ-trimethoxyphenyl)iodonium Tosylate. Organic Syntheses. Published October 6, 2019.

- Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. MDPI.

- 4-Methylbenzoyl chloride 874-60-2 wiki. Guidechem.

- (PDF) Facile synthesis of 4-aryl-N-(5-methyl-1H-pyrazol-3-yl)benzamides via Suzuki Miyaura reaction: Antibacterial activity against clinically isolated NDM-1-positive bacteria and their Docking Studies.

- 3,5-Dimethoxybenzoyl chloride 97 17213-57-9. Sigma-Aldrich.

- 3,5-Dimethoxy-4-methylbenzoyl chloride. Amerigo Scientific.

- (PDF) Reaction of N-acetylbenzamides with hydroxylamine hydrochloride: synthesis of 3-methyl-5-aryl-1,2,4-oxadiazoles.

- An unexpected synthesis of 3,5-diaryl-1,2,4-thiadiazoles from thiobenzamides and methyl bromocyanoacet

- Synthesis of 1,3-Diaryltriazenes and Azo Dyes from Aryl Amines Using N-Nitrososulfonamides. Thieme.

Sources

- 1. Trimethoprim synthesis - chemicalbook [chemicalbook.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chembk.com [chembk.com]

- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 5. condor.depaul.edu [condor.depaul.edu]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. Trimethoprim | Basicmedical Key [basicmedicalkey.com]

- 8. asianpubs.org [asianpubs.org]

- 9. orgsyn.org [orgsyn.org]

- 10. researchgate.net [researchgate.net]

- 11. US4908470A - Process for the methyl-4-(dimethylamino)-3,5-dimethoxybenzoate - Google Patents [patents.google.com]

- 12. youtube.com [youtube.com]

- 13. m.youtube.com [m.youtube.com]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors | MDPI [mdpi.com]

- 16. 3,5-DIMETHOXYBENZOYL CHLORIDE(17213-57-9) 1H NMR spectrum [chemicalbook.com]

Preparation of 3,5-Dimethoxy-4-methylbenzoyl chloride from 3,5-dimethoxy-4-methylbenzoic acid

An In-depth Technical Guide to the Synthesis of 3,5-Dimethoxy-4-methylbenzoyl Chloride from 3,5-Dimethoxy-4-methylbenzoic Acid

Abstract: This technical guide provides a comprehensive overview of the synthesis of 3,5-dimethoxy-4-methylbenzoyl chloride, a crucial acylating agent and building block in organic synthesis. The document details the conversion of 3,5-dimethoxy-4-methylbenzoic acid to its corresponding acid chloride, with a focus on the underlying chemical principles, a detailed experimental protocol, and essential safety considerations. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering field-proven insights and a self-validating protocol to ensure reliable and reproducible results.

Introduction and Significance

3,5-Dimethoxy-4-methylbenzoyl chloride is a valuable reagent in organic chemistry, primarily utilized in the formation of amide and ester linkages. Its specific substitution pattern makes it a key intermediate in the synthesis of various biologically active molecules and complex organic structures. The conversion of the relatively stable 3,5-dimethoxy-4-methylbenzoic acid into the more reactive acyl chloride is a fundamental and enabling transformation in multi-step synthetic pathways.

The heightened reactivity of the acyl chloride functional group, compared to the carboxylic acid, is attributed to the electron-withdrawing nature of the chlorine atom. This enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack. This guide will focus on a robust and widely applicable method for this conversion using thionyl chloride (SOCl₂).

Reaction Mechanism and Theoretical Framework

The conversion of a carboxylic acid to an acyl chloride using thionyl chloride proceeds through a nucleophilic acyl substitution mechanism. The process can be broken down into several key steps:

-

Activation of the Carboxylic Acid: The reaction is initiated by the attack of the lone pair of electrons on the hydroxyl oxygen of the carboxylic acid onto the electrophilic sulfur atom of thionyl chloride.

-

Formation of a Chlorosulfite Intermediate: This initial attack leads to the formation of a protonated chlorosulfite intermediate and a chloride ion.

-

Nucleophilic Attack by Chloride: The chloride ion then acts as a nucleophile, attacking the carbonyl carbon of the intermediate.

-

Tetrahedral Intermediate Formation and Collapse: This attack forms a tetrahedral intermediate which subsequently collapses, leading to the expulsion of the chlorosulfite group.

-

Decomposition of the Chlorosulfite Anion: The unstable chlorosulfite anion readily decomposes to form sulfur dioxide (SO₂) gas and another chloride ion.

This mechanism is often catalyzed by a small amount of a tertiary amine, such as pyridine or N,N-dimethylformamide (DMF), which acts as a nucleophilic catalyst to form a more reactive intermediate.

Caption: Reaction mechanism for the conversion of a carboxylic acid to an acyl chloride using thionyl chloride.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of 3,5-dimethoxy-4-methylbenzoyl chloride.

Reagents and Materials

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Purity |

| 3,5-Dimethoxy-4-methylbenzoic acid | C₁₀H₁₂O₄ | 196.20 | 10.0 g | ≥98% |

| Thionyl chloride | SOCl₂ | 118.97 | 25 mL | ≥99% |

| Toluene | C₇H₈ | 92.14 | 100 mL | Anhydrous |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 2-3 drops | Anhydrous |

Equipment

-

250 mL round-bottom flask

-

Reflux condenser with a drying tube (filled with CaCl₂)

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Rotary evaporator

-

Schlenk line or nitrogen/argon inlet (optional but recommended)

-

Glass funnel

-

Appropriate personal protective equipment (PPE): safety goggles, lab coat, chemically resistant gloves.

Step-by-Step Procedure

Caption: Experimental workflow for the synthesis of 3,5-dimethoxy-4-methylbenzoyl chloride.

-

Glassware Preparation: Ensure all glassware is thoroughly dried in an oven and assembled while hot to prevent the introduction of moisture, which can hydrolyze both thionyl chloride and the product acyl chloride.

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3,5-dimethoxy-4-methylbenzoic acid (10.0 g).

-

Solvent Addition: Add anhydrous toluene (100 mL) to the flask. Toluene serves as a solvent and helps to control the reaction temperature.

-

Catalyst Addition: Add 2-3 drops of anhydrous N,N-dimethylformamide (DMF) to the suspension. DMF catalyzes the reaction by forming a reactive Vilsmeier intermediate.

-

Thionyl Chloride Addition: Slowly add thionyl chloride (25 mL) to the stirred suspension at room temperature. The addition should be done in a well-ventilated fume hood as the reaction evolves HCl and SO₂ gases.

-

Reflux: Attach a reflux condenser fitted with a drying tube containing calcium chloride. Heat the reaction mixture to reflux (approximately 80-90 °C) using a heating mantle.

-

Reaction Monitoring: Maintain the reflux for 2-3 hours. The reaction is typically complete when the evolution of gases (HCl and SO₂) ceases. The reaction mixture should become a clear solution.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

-

Solvent and Excess Reagent Removal: Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. It is advisable to use a trap containing a sodium hydroxide solution to neutralize the acidic vapors.

-

Product Isolation: The resulting crude 3,5-dimethoxy-4-methylbenzoyl chloride is often of sufficient purity for subsequent reactions. If higher purity is required, it can be purified by vacuum distillation.

-

Storage: The product is moisture-sensitive and should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container.

Safety and Handling

Thionyl Chloride (SOCl₂):

-

Hazards: Highly corrosive, toxic, and a lachrymator. Reacts violently with water to produce toxic gases (HCl and SO₂).

-

Handling: Must be handled in a well-ventilated fume hood. Wear appropriate PPE, including a face shield, chemically resistant gloves (butyl rubber or Viton), and a lab coat.

-

Spills: Neutralize small spills with sodium bicarbonate or a mixture of soda ash and slaked lime.

Hydrogen Chloride (HCl) and Sulfur Dioxide (SO₂):

-

Hazards: Both are toxic and corrosive gases.

-

Handling: The reaction must be performed in a fume hood to prevent inhalation.

3,5-Dimethoxy-4-methylbenzoyl chloride:

-

Hazards: Corrosive and moisture-sensitive. Will hydrolyze to the corresponding carboxylic acid and HCl upon contact with moisture.

-

Handling: Handle in a dry environment (e.g., glove box or under an inert atmosphere). Wear appropriate PPE.

Characterization

The successful synthesis of 3,5-dimethoxy-4-methylbenzoyl chloride can be confirmed using various analytical techniques:

-

Infrared (IR) Spectroscopy: The disappearance of the broad O-H stretch of the carboxylic acid (around 3000 cm⁻¹) and the appearance of a sharp C=O stretch for the acyl chloride at a higher wavenumber (typically 1750-1800 cm⁻¹) is indicative of product formation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the product. The chemical shifts of the protons and carbons adjacent to the carbonyl group will be altered upon conversion to the acyl chloride.

Troubleshooting

| Issue | Possible Cause | Solution |

| Low Yield | Incomplete reaction | Extend the reflux time. Ensure the reaction is completely homogenous before work-up. |

| Moisture contamination | Use thoroughly dried glassware and anhydrous reagents. | |

| Product is an oil that does not solidify | Impurities present | Purify by vacuum distillation. |

| Reaction does not start | Insufficient catalyst | Add another drop of DMF. |

Conclusion

The synthesis of 3,5-dimethoxy-4-methylbenzoyl chloride from its corresponding carboxylic acid using thionyl chloride is a reliable and efficient method. By adhering to the detailed protocol and safety precautions outlined in this guide, researchers can consistently obtain high yields of this valuable synthetic intermediate. The key to success lies in the rigorous exclusion of moisture and careful monitoring of the reaction progress.

References

A Technical Guide to the Spectroscopic Properties of 3,5-Dimethoxy-4-methylbenzoyl Chloride

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Significance of 3,5-Dimethoxy-4-methylbenzoyl Chloride

3,5-Dimethoxy-4-methylbenzoyl chloride is a synthetically valuable acyl chloride. Its structure, featuring a polysubstituted aromatic ring, makes it an important building block in the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and materials. The presence of the reactive acyl chloride group allows for facile introduction of the 3,5-dimethoxy-4-methylbenzoyl moiety via acylation reactions.[1] Accurate characterization of this reagent is paramount for ensuring the purity of starting materials and the structural integrity of downstream products. This guide provides a detailed predictive overview of the key spectroscopic signatures—NMR, IR, and MS—that are anticipated for this compound.

The synthesis of 3,5-dimethoxy-4-methylbenzoyl chloride is typically achieved through the reaction of 3,5-dimethoxy-4-methylbenzoic acid with a chlorinating agent such as thionyl chloride.[1]

Molecular Structure and Predicted Spectroscopic Features

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. The following diagram illustrates the structure of 3,5-dimethoxy-4-methylbenzoyl chloride, with key atoms numbered for reference in the subsequent spectral analysis.

Caption: Molecular structure of 3,5-Dimethoxy-4-methylbenzoyl chloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to be relatively simple and highly informative.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.2 - 7.4 | Singlet | 2H | Ar-H (H2, H6) | The two aromatic protons are chemically equivalent due to the symmetrical substitution pattern. They are expected to appear as a singlet in the aromatic region. |

| ~3.9 - 4.0 | Singlet | 6H | -OCH₃ | The six protons of the two equivalent methoxy groups will give rise to a sharp singlet. Their chemical shift is influenced by the electron-donating nature of the oxygen. |

| ~2.3 - 2.4 | Singlet | 3H | Ar-CH₃ | The three protons of the methyl group attached to the aromatic ring will appear as a singlet. |

Predicted ¹³C NMR Spectrum

The carbon-13 NMR spectrum will provide insights into the carbon skeleton of the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~168 - 172 | C=O (C7) | The carbonyl carbon of the acyl chloride is expected to be significantly deshielded and appear at a low field. |

| ~160 - 162 | C3, C5 | The aromatic carbons bearing the methoxy groups are shielded by the oxygen atoms and will appear at a characteristic downfield shift. |

| ~140 - 142 | C4 | The aromatic carbon attached to the methyl group. |

| ~130 - 132 | C1 | The aromatic carbon attached to the carbonyl group. |

| ~105 - 108 | C2, C6 | The aromatic carbons ortho to the carbonyl group and meta to the methoxy groups are expected to be the most shielded of the aromatic carbons. |

| ~56 - 58 | -OCH₃ | The carbons of the methoxy groups. |

| ~18 - 22 | Ar-CH₃ | The carbon of the methyl group attached to the aromatic ring. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

| Predicted Wavenumber (cm⁻¹) | Vibration | Functional Group | Rationale |

| ~1770 - 1800 | C=O stretch | Acyl Chloride | This is a very strong and characteristic absorption for the carbonyl group of an acyl chloride. The frequency is higher than that of a typical ketone or ester due to the electron-withdrawing effect of the chlorine atom. |

| ~2950 - 3000 | C-H stretch | Aliphatic (CH₃) | Stretching vibrations of the methyl and methoxy C-H bonds. |

| ~3050 - 3100 | C-H stretch | Aromatic | Stretching vibrations of the C-H bonds on the aromatic ring. |

| ~1580 - 1600 | C=C stretch | Aromatic Ring | Characteristic stretching vibrations of the carbon-carbon double bonds within the aromatic ring. |

| ~1200 - 1300 | C-O stretch | Aryl Ether | Asymmetric C-O-C stretching of the methoxy groups. |

| ~1000 - 1100 | C-O stretch | Aryl Ether | Symmetric C-O-C stretching of the methoxy groups. |

| ~800 - 900 | C-Cl stretch | Acyl Chloride | The carbon-chlorine stretch is expected in this region. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its identification.

| Predicted m/z | Ion | Interpretation |

| ~214/216 | [M]⁺ | Molecular Ion Peak: The presence of two peaks with an intensity ratio of approximately 3:1 is expected due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl. The molecular weight of the compound is 214.65 g/mol .[1] |

| ~179 | [M-Cl]⁺ | Loss of Chlorine: A significant peak corresponding to the loss of a chlorine radical from the molecular ion, resulting in the formation of the acylium ion. |

| ~151 | [M-Cl-CO]⁺ | Loss of CO: Subsequent loss of carbon monoxide from the acylium ion. |

| Various smaller fragments | Further fragmentation of the aromatic ring and loss of methyl radicals from the methoxy groups. |

Standard Experimental Protocols

The following are standard, yet hypothetical, protocols for the acquisition of the spectroscopic data discussed.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of 3,5-dimethoxy-4-methylbenzoyl chloride in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz NMR spectrometer.

-

¹H NMR Acquisition:

-

Number of scans: 16-32

-

Relaxation delay: 1-2 seconds

-

Spectral width: -2 to 12 ppm

-

-

¹³C NMR Acquisition:

-

Number of scans: 1024-4096 (or more, depending on sample concentration)

-

Relaxation delay: 2-5 seconds

-

Spectral width: 0 to 220 ppm

-

-